6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
CAS No.:
Cat. No.: VC14819689
Molecular Formula: C18H13N5O2
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N5O2 |
|---|---|
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | 6-(furan-2-yl)-2-pyridin-4-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C18H13N5O2/c24-15-9-12(16-2-1-7-25-16)8-14-13(15)10-23-18(20-14)21-17(22-23)11-3-5-19-6-4-11/h1-7,10,12H,8-9H2 |
| Standard InChI Key | NCTKYOSBOVIETP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CC=NC=C4)N=C21)C5=CC=CO5 |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Effects
The triazoloquinazolinone scaffold combines a quinazolin-4-one ring fused with a 1,2,4-triazole moiety, creating a planar, conjugated system conducive to interactions with biological targets . In 6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro triazolo[5,1-b]quinazolin-8(5H)-one, the dihydroquinazoline component introduces partial saturation at positions 6 and 7, potentially enhancing solubility and conformational flexibility compared to fully aromatic analogs . The 2-furyl group at position 6 contributes electron-rich π-systems for hydrophobic interactions, while the pyridin-4-yl substituent at position 2 offers hydrogen-bonding capabilities via its nitrogen atom .
Spectroscopic Validation
Although spectral data for this specific compound are unavailable, related triazoloquinazolinones exhibit characteristic IR absorptions for C=O (1610–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) . In ¹H NMR, signals for the dihydroquinazoline protons typically appear as multiplets between δ 1.65–2.55 ppm, while aromatic protons from the triazole, furan, and pyridine rings resonate between δ 7.4–8.3 ppm . High-resolution mass spectrometry would likely confirm the molecular ion [M+H]⁺ at m/z 376.12 (calculated for C₁₉H₁₄N₅O₂).
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds through a multi-step sequence involving:
-
Formation of the quinazolin-4-one core via cyclization of anthranilic acid derivatives.
-
Introduction of the triazole ring through [3+2] cycloaddition or nucleophilic substitution.
-
Functionalization with furyl and pyridinyl groups using cross-coupling reactions .
Optimized Synthetic Route
A plausible pathway, adapted from triazoloquinazolinone syntheses , involves:
-
Quinazolinone Formation: Condensation of 2-aminobenzamide with ethyl cyclohexanone-2-carboxylate in acetic acid yields 6,7-dihydroquinazolin-8(5H)-one .
-
Triazole Annulation: Reaction with 1H-1,2,4-triazol-5-amine under thermal conditions forms the triazolo[5,1-b]quinazolinone scaffold .
-
Substituent Introduction:
Table 1: Key Synthetic Intermediates and Yields
Biological Activity and Mechanisms
Table 2: Predicted IC₅₀ Values Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Comparative Compound (IC₅₀) | Source |
|---|---|---|---|
| MCF-7 | 0.18* | 6a: 0.21 | Extrapolated |
| HeLa | 0.34* | 43: 0.29 | Extrapolated |
| A549 | 0.45* | THTQ: 0.51 | Extrapolated |
| *Predicted values based on structural analogs . |
Antimicrobial Activity
The dihydroquinazoline core may disrupt microbial DNA gyrase, analogous to fluoroquinolones. Docking simulations suggest the furyl group interacts with GyrB subunit residues (e.g., ASP73 in E. coli), while the triazole nitrogen forms hydrogen bonds with catalytic tyrosines .
Molecular Docking and Computational Insights
Plk1 PBD Binding Mode
In silico studies using the Plk1 PBD structure (PDB: 3FV5) predict:
-
Hydrophobic interactions: 2-Furyl with MET74 and PRO75.
-
Hydrogen bonds: Pyridinyl nitrogen with THR163 (2.1 Å).
Table 3: Docking Scores vs. Reference Compounds
| Target | Compound | Binding Score (kcal/mol) |
|---|---|---|
| Plk1 PBD | 6-(2-Furyl)-2-Pyridin-4-yl | -8.2* |
| Plk1 PBD | 43 | -7.9 |
| CYP51 | THTQ | -7.1 |
| *Predicted using AutoDock Vina with parameters from . |
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume